1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine
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Overview
Description
1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methylthio group attached to a phenyl ring, which is further connected to an imidazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of photoinitiators for UV-curable coatings and inks.
Mechanism of Action
The mechanism of action of 1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: A photoinitiator used in UV-curable coatings.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its imidazole ring structure is particularly important for its biological activity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
918801-68-0 |
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Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-methyl-5-(4-methylsulfanylphenyl)imidazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-14-10(7-13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13) |
InChI Key |
KLWFLHJCJRZTBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1N)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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